Ortho-Dual Bromination Enables Orthogonal Functionalization Pathways
1-Bromo-2-(1-bromoethyl)benzene possesses two chemically distinct bromine atoms—an aryl bromide (Ar–Br) and a secondary benzylic bromide (–CH(Br)CH₃)—positioned ortho to each other . This structural feature is absent in all common comparators: 1‑bromo‑2‑ethylbenzene lacks the benzylic bromide entirely [1], (1‑bromoethyl)benzene lacks the aryl bromide , and 1‑bromo‑2‑(2‑bromoethyl)benzene replaces the benzylic site with a less reactive primary alkyl bromide . The ortho-arrangement further distinguishes this compound from para‑ and meta‑isomers, enabling intramolecular cyclization reactions that are geometrically impossible for the 1,4‑ or 1,3‑analogs.
| Evidence Dimension | Number and type of reactive bromine sites |
|---|---|
| Target Compound Data | Two sites: Ar–Br (aryl) and –CH(Br)CH₃ (secondary benzylic) |
| Comparator Or Baseline | 1‑Bromo‑2‑ethylbenzene (CAS 1973‑22‑4): one Ar–Br site only. (1‑Bromoethyl)benzene (CAS 585‑71‑7): one benzylic Br site only. 1‑Bromo‑2‑(2‑bromoethyl)benzene (CAS 1074‑15‑3): Ar–Br + primary alkyl Br. |
| Quantified Difference | Target possesses two orthogonal reactive sites (Ar–Br and secondary benzylic Br) vs. one site in mono‑brominated analogs and a different alkyl Br type in the 2‑bromoethyl analog. |
| Conditions | Structural comparison based on molecular connectivity. |
Why This Matters
The presence of two orthogonal reactive centers allows sequential chemoselective transformations—e.g., Suzuki coupling at the aryl bromide followed by SN2 substitution at the benzylic position—which cannot be achieved with any single‑site comparator.
- [1] TCI EUROPE N.V. 1-Bromo-2-ethylbenzene. Product specification. View Source
